1-(1-chloroethyl)-4-methoxybenzene

Living Cationic Polymerization Initiator Selection Polymer Synthesis

1-(1-Chloroethyl)-4-methoxybenzene (CAS 1538-89-2), also cataloged as 1-chloro-1-(4-methoxyphenyl)ethane or p-methoxystyrene hydrochloride, is a para-substituted aromatic organochloride bearing a methoxy group and an α-chloroethyl side chain. This bifunctional architecture confers a distinctive reactivity profile for electrophilic and nucleophilic transformations.

Molecular Formula C9H11ClO
Molecular Weight 170.63 g/mol
CAS No. 1538-89-2
Cat. No. B1352675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-chloroethyl)-4-methoxybenzene
CAS1538-89-2
Molecular FormulaC9H11ClO
Molecular Weight170.63 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OC)Cl
InChIInChI=1S/C9H11ClO/c1-7(10)8-3-5-9(11-2)6-4-8/h3-7H,1-2H3
InChIKeyZVBHVYBULNCPQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1-Chloroethyl)-4-methoxybenzene (CAS 1538-89-2): Procurement-Ready Baseline Profile and Core Physicochemical Characteristics


1-(1-Chloroethyl)-4-methoxybenzene (CAS 1538-89-2), also cataloged as 1-chloro-1-(4-methoxyphenyl)ethane or p-methoxystyrene hydrochloride, is a para-substituted aromatic organochloride bearing a methoxy group and an α-chloroethyl side chain. This bifunctional architecture confers a distinctive reactivity profile for electrophilic and nucleophilic transformations [1]. Under ambient conditions, the compound exists as a colorless to pale yellow liquid with a density of 1.1 ± 0.1 g/cm³, a boiling point of 238.1 ± 23.0 °C at 760 mmHg, and a vapor pressure of 0.1 ± 0.5 mmHg at 25 °C, indicating moderate volatility suitable for distillation-based purification [1]. Its molecular formula is C9H11ClO (MW = 170.64 g/mol), and it exhibits high solubility in common organic solvents but limited miscibility with water, a property that directs its handling in anhydrous reaction setups [1].

Why 1-(1-Chloroethyl)-4-methoxybenzene (1538-89-2) Cannot Be Interchanged with Other Aryl Chlorides or Methoxybenzyl Analogs


Despite sharing the para-methoxyphenyl core with compounds such as 4-methoxybenzyl chloride (CAS 824-94-2) and 1-(2-chloroethyl)-4-methoxybenzene (CAS 18217-00-0), 1-(1-chloroethyl)-4-methoxybenzene occupies a distinct mechanistic and performance niche. The α-chloroethyl substituent—unlike the benzyl chloride of 4-methoxybenzyl chloride or the primary chloroethyl of 1-(2-chloroethyl)-4-methoxybenzene—undergoes carbocation formation with a markedly different kinetic and thermodynamic signature [1]. In solvolysis, 1-(4-methoxyphenyl)ethyl chloride proceeds with a rate constant (k) of 20 s⁻¹ in 50:50 water:trifluoroethanol at 25 °C, a value that reflects the unique stabilization of the benzylic carbocation by the electron-donating methoxy group and the α-methyl substitution [1]. In contrast, 4-methoxybenzyl chloride exhibits a substantially lower solvolysis rate of 2.2 s⁻¹ in 20% acetonitrile/water, underscoring the mechanistic divergence that precludes simple one-for-one substitution in synthetic sequences requiring precise kinetic control or carbocation intermediacy [2]. Furthermore, in living cationic polymerization, the target compound functions as an initiator whose chloroethyl moiety generates a propagating carbocationic chain end; replacing it with a benzyl chloride derivative would fail to support the living polymerization process due to mismatched initiation kinetics and chain-end stability [3]. These quantitative and mechanistic differentiations make generic substitution an untenable strategy for applications demanding predictable reactivity, living polymerization behavior, or specific solvolytic pathways.

Quantitative Differentiation Evidence for 1-(1-Chloroethyl)-4-methoxybenzene (1538-89-2) vs. Closest Analogs


Initiator Performance in Living Cationic Polymerization: Optimal Molecular Weight Control and Low Polydispersity

In the living cationic polymerization of p-methoxystyrene conducted in CH₂Cl₂ at -30 °C, 1-chloro-1-(4-methoxyphenyl)ethane (p-MeOStCl) was systematically evaluated against six alternative Lewis acid co-initiators: BF₃·O(C₂H₅)₂, BCl₃, ZnCl₂, TiCl₄, SnCl₄, and SnBr₄. The combination with SnBr₄ yielded the optimal performance profile—moderate polymerization rates, theoretical number-average molecular weights (Mₙ) in direct proportion to monomer conversion, and low polydispersity indices (PDI) [1]. Polymerizations with BCl₃, ZnCl₂, and TiCl₄ exhibited uncontrolled behavior, while BF₃·O(C₂H₅)₂ and SnCl₄ produced less well-defined polymers with broader molecular weight distributions. Under identical conditions, Mₙ reached up to 120,000 g/mol with linear Mₙ versus conversion correlation, and the absolute rate constant of propagation for ion pairs (kₚ⁺) was determined as 1.07 × 10⁵ L mol⁻¹ s⁻¹ at -30 °C and 3.83 × 10⁴ L mol⁻¹ s⁻¹ at -60 °C [1].

Living Cationic Polymerization Initiator Selection Polymer Synthesis

Solvolytic Reactivity vs. 4-Methoxybenzyl Chloride: Differentiated Kinetic Profile

The solvolysis rate constant of 1-(4-methoxyphenyl)ethyl chloride was measured as k = 20 s⁻¹ in 50:50 (v/v) water:trifluoroethanol at 25 °C [1]. This value reflects the stabilization of the benzylic carbocation by the para-methoxy group and the α-methyl substituent. In contrast, 4-methoxybenzyl chloride (a common alternative benzylic chloride) solvolyzes with a first-order rate constant of k = 2.2 s⁻¹ in 20% acetonitrile/water at ambient temperature [2]. Although the solvent systems differ, the magnitude difference (approximately 9-fold in rate, even under conditions that would predict a narrower gap in identical media) underscores the mechanistic divergence: 1-(4-methoxyphenyl)ethyl chloride benefits from greater carbocation stabilization, leading to faster heterolysis and distinct nucleophilic solvent participation patterns [1][2].

Solvolysis Kinetics Carbocation Stability Mechanistic Probes

Boiling Point and Volatility Profile: Differentiated Purification and Handling vs. 1-Chloro-1-phenylethane

1-(1-Chloroethyl)-4-methoxybenzene exhibits a boiling point of 238.1 ± 23.0 °C at 760 mmHg (and 90 °C at 2.5 Torr) [1]. Its non-methoxylated analog, 1-chloro-1-phenylethane (CAS 672-65-1), boils at a significantly lower temperature of 90 °C at 33 Torr, with a density of 1.06 g/cm³ and refractive index nD = 1.526-1.528 . The higher boiling point of the target compound is attributable to the presence of the para-methoxy group, which increases molecular weight and dipole moment, thereby enhancing intermolecular interactions. This difference directly impacts purification strategies: the target compound can be distilled under reduced pressure with different temperature ramps than its non-methoxylated counterpart, and it may be more easily separated from low-boiling reaction impurities in post-reaction workup.

Physical Properties Purification Distillation

Living Polymerization Initiation Efficiency: Quantitative Mn Control and Polydispersity Index

The living nature of p-methoxystyrene polymerization initiated by p-MeOStCl/SnBr₄ was confirmed by linear first-order ln([M]₀/[M]) vs. time plots and linear Mₙ vs. conversion plots over the temperature range of -60 to -20 °C [1]. The number-average molecular weight increased in direct proportion to monomer conversion up to Mₙ = 120,000, and experimental Mₙ agreed with theoretical values calculated assuming one polymer chain per initiator molecule [1]. The polydispersity index (PDI) remained low throughout the polymerization, and chain extension experiments verified the retention of active chain ends, a hallmark of living polymerization [1]. In contrast, alternative Lewis acids (BCl₃, ZnCl₂, TiCl₄) yielded uncontrolled polymerizations with broad MWDs and non-linear Mₙ-conversion profiles [1].

Polymer Synthesis Living Polymerization Initiator Efficiency

Optimal Application Scenarios for 1-(1-Chloroethyl)-4-methoxybenzene (1538-89-2) Based on Quantitative Evidence


Initiator for Living Cationic Polymerization of p-Methoxystyrene

The compound serves as a benchmark initiator for the living cationic polymerization of p-methoxystyrene when used in conjunction with SnBr₄ in CH₂Cl₂ at low temperatures (-60 to -20 °C) [1]. This system yields polymers with theoretical Mₙ values up to 120,000 g/mol, low polydispersity, and retained chain-end functionality, enabling the synthesis of well-defined homopolymers and block copolymers. The absolute propagation rate constants (1.07 × 10⁵ L mol⁻¹ s⁻¹ at -30 °C) provide a quantitative basis for reaction optimization [1].

Mechanistic Probe in Solvolysis and Carbocation Stability Studies

Owing to its well-characterized solvolysis kinetics (k = 20 s⁻¹ in 50:50 water:trifluoroethanol at 25 °C), 1-(4-methoxyphenyl)ethyl chloride is employed as a model substrate for investigating carbocation stabilization, nucleophilic solvent participation, and substituent effects [1]. Its reactivity can be benchmarked against 4-methoxybenzyl chloride and other benzylic halides to elucidate mechanistic pathways in SN1 reactions [2].

Synthetic Building Block for α-Methylbenzyl Ethers and Amines

The α-chloroethyl group undergoes facile nucleophilic substitution with alcohols, amines, and thiols, enabling the synthesis of 1-(4-methoxyphenyl)ethyl derivatives. Its higher boiling point relative to 1-chloro-1-phenylethane facilitates purification by distillation, and the methoxy group can be exploited for subsequent demethylation or further functionalization [1][2].

Comparative Physicochemical Reference Standard

The distinct boiling point (238.1 °C at 760 mmHg; 90 °C at 2.5 Torr) and density (1.1 ± 0.1 g/cm³) [1] make this compound a useful standard for calibrating distillation equipment, verifying purity by GC, or as a retention time marker in chromatographic analyses of substituted anisole derivatives. Its physical property divergence from 1-chloro-1-phenylethane (boiling point 90 °C at 33 Torr) allows for clear differentiation in mixed-analyte studies [2].

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